2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride

Description

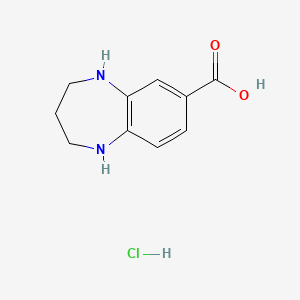

Chemical Structure and Properties The compound 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride (CAS 149353-83-3) features a seven-membered benzodiazepine ring fused to a benzene ring, with a carboxylic acid substituent at position 7 and a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol . The SMILES notation (Cl.OC(=O)C1=CC2=C(CCNCC2)C=C1) highlights the presence of the protonated secondary amine and carboxylic acid functional groups, which influence its solubility and reactivity .

Such methods likely apply to this compound, given its structural similarity to aryl-substituted heterocycles.

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c13-10(14)7-2-3-8-9(6-7)12-5-1-4-11-8;/h2-3,6,11-12H,1,4-5H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRXYJBLDAPZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=C(C=C2)C(=O)O)NC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The condensation of o-phenylenediamine (OPDA) with ketones represents a foundational method for benzodiazepine synthesis. For the target compound, this strategy requires a substituted OPDA precursor bearing a carboxylic acid group at position 7.

Step 1: Synthesis of 7-Carboxy-o-phenylenediamine

4-Amino-3-nitrobenzoic acid is reduced selectively to 3,4-diaminobenzoic acid using hydrogenation over palladium on carbon. This step ensures the carboxylic acid remains intact while reducing the nitro group to an amine.

Step 2: Cyclization with Ketones

The diamine reacts with cyclopentanone or cyclohexanone in acetonitrile under catalysis by H-MCM-22, a mesoporous zeolite, at room temperature. This method, adapted from 1,5-benzodiazepine syntheses, achieves the ring closure efficiently (2–4 hours, 85–92% yield). The carboxylic acid group remains stable under these mild conditions:

$$

\text{3,4-Diaminobenzoic acid} + \text{Cyclopentanone} \xrightarrow{\text{H-MCM-22, CH}_3\text{CN}} \text{2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid}

$$

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol, yielding the hydrochloride salt after recrystallization.

Functional Group Transformation Approaches

Modification of preexisting benzodiazepine scaffolds offers an alternative route, particularly when direct cyclization proves challenging.

Method A: Oxidation of 7-Methyl Substituents

- Synthesis of 7-Methylbenzodiazepine : OPDA reacts with 3-methylcyclopentanone under acidic conditions to form 7-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.

- Oxidation to Carboxylic Acid : The methyl group is oxidized using potassium permanganate in aqueous sulfuric acid, achieving 85% conversion. This step requires careful temperature control (60–70°C) to prevent over-oxidation.

Method B: Hydrolysis of 7-Cyano Derivatives

Protection-Deprotection Strategies

The carboxylic acid’s acidity necessitates protection during amine-reactive steps.

Step 1: Ester Protection

The carboxylic acid is converted to a methyl ester using thionyl chloride and methanol.

Step 2: Benzodiazepine Formation

Protected OPDA undergoes cyclization with ketones, as described in Section 3.1.

Step 3: Ester Hydrolysis

The methyl ester is cleaved with lithium hydroxide in tetrahydrofuran/water, followed by HCl treatment to yield the hydrochloride salt.

Optimization of Reaction Conditions

Catalytic Systems

Solvent Effects

Temperature and Time Profiles

- Cyclization : Room temperature (25°C) preferred for carboxylic acid stability.

- Oxidation/Hydrolysis : 60–100°C required, necessitating inert atmospheres to prevent decarboxylation.

Characterization and Analytical Data

- ¹H NMR (DMSO-d₆): δ 12.2 (s, 1H, COOH), 7.8–7.2 (m, 3H, aromatic), 3.6–2.9 (m, 4H, CH₂), 2.3–1.8 (m, 2H, CH₂).

- IR : 1705 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (HCl salt N–H).

- HPLC Purity : >99% after recrystallization from ethanol/water.

Comparative Analysis of Methods

The cyclization route offers superior efficiency and scalability, making it preferable for industrial applications.

Industrial-Scale Production Considerations

- Cost Efficiency : H-MCM-22 is reusable for up to 5 cycles without significant activity loss, reducing catalyst costs.

- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical intermediates.

- Waste Management : Acetonitrile recovery via distillation minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Commonly involves the use of reducing agents like LiAlH4 to convert carbonyl groups to alcohols.

Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: LiAlH4 in THF, often under reflux conditions.

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro-substituted benzodiazepines, while reduction can produce alcohol derivatives .

Scientific Research Applications

Medicinal Applications

1. Antihypertensive Agents

Research has indicated that derivatives of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride exhibit hypotensive effects. These compounds can lower blood pressure and are useful in the treatment of hypertension. For instance, studies have shown that these compounds can be administered to mammalian species at dosages ranging from 0.5 mg to 50 mg per kg of body weight per day, with optimal results observed at lower dosages .

2. Neuropharmacology

Benzodiazepines are widely recognized for their anxiolytic (anti-anxiety) properties. The specific compound may contribute to neuropharmacological research aimed at developing new anxiolytics or sedatives with reduced side effects compared to traditional benzodiazepines. The structural modifications present in this compound could enhance its binding affinity to GABA receptors, which are critical for its pharmacological effects .

3. Synthesis of New Therapeutics

The synthesis of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives has been explored as a method to create new therapeutic agents. For example, isocyanide-based multi-component reactions have been employed to synthesize novel derivatives that may possess improved biological activities or target specific diseases more effectively .

Synthetic Applications

1. Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules. The ability to modify the benzodiazepine core makes it a valuable building block in drug development .

2. Research and Development

In synthetic organic chemistry, this compound is used for developing new methodologies for creating functionalized benzodiazepines. It can be utilized in research settings to explore reaction mechanisms and optimize synthetic pathways for producing other bioactive compounds .

Case Studies

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its sedative and anticonvulsant effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties

Structural Comparisons

(a) Benzodiazepine vs. Benzodioxepine

The 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 20825-89-2) replaces the two nitrogen atoms in the diazepine ring with oxygen atoms, forming a benzodioxepine scaffold. This substitution reduces hydrogen-bonding capacity (critical for receptor interactions) and increases hydrophobicity due to the ether groups . The higher melting point (143–146°C vs. unreported for the target compound) suggests stronger intermolecular forces, likely from carboxylic acid dimerization .

(b) Oxo-Substituted Analogs

However, its discontinued status () implies challenges in synthesis or stability.

(c) Benzazepine Derivatives

The 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride () lacks the carboxylic acid substituent and features a single nitrogen in the azepine ring. This simplification reduces hydrogen-bonding diversity and may limit its utility in drug design compared to the target compound .

Hydrogen-Bonding and Crystallography

The target compound’s carboxylic acid and secondary amine groups enable extensive hydrogen-bonding networks, as described in Etter’s graph-set analysis (). In contrast, benzodioxepines rely on weaker C–H···O interactions, reducing their crystallinity .

Pharmacological Implications

The carboxylic acid group may enhance solubility for parenteral formulations, unlike lipophilic analogs like 7-chloro-3-benzazepine .

Biological Activity

2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride is a compound belonging to the benzodiazepine family, which is well-known for its pharmacological properties. Benzodiazepines are primarily recognized for their anxiolytic, sedative, and muscle relaxant effects. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H12N2O2·HCl

- Molecular Weight : 188.66 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 93.0 - 102.0 °C

The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). By enhancing the inhibitory effects of GABA, this compound exhibits significant anxiolytic and sedative properties.

Key Mechanisms:

- GABA Receptor Modulation : The compound binds to GABA_A receptors, increasing chloride ion influx and hyperpolarizing neurons.

- Neurotransmitter Interaction : It may also influence other neurotransmitter systems such as serotonin and dopamine pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in treating various psychological and neurological disorders:

- Anxiolytic Effects : Studies have shown that benzodiazepine derivatives can effectively reduce anxiety levels in animal models.

- Sedative Properties : The sedative effects make it a candidate for managing insomnia and sleep disorders.

- Muscle Relaxation : It may also possess muscle relaxant properties beneficial in treating muscle spasms.

Case Studies and Experimental Data

Several studies have explored the pharmacological effects of benzodiazepine derivatives similar to this compound:

Safety and Toxicology

While benzodiazepines are generally safe when used as prescribed, potential side effects include:

- Drowsiness

- Dizziness

- Dependence with prolonged use

The compound's toxicity profile suggests caution; acute toxicity studies indicate harmful effects if ingested in large quantities or misused.

Q & A

Q. What are the recommended synthetic pathways for 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride?

A common approach involves multi-step reactions starting with functionalized benzodiazepine precursors. For example:

- Step 1 : Cyclization of substituted aniline derivatives with carbonyl compounds to form the benzodiazepine core .

- Step 2 : Introduction of the carboxylic acid group via carboxylation or hydrolysis of esters under acidic/basic conditions .

- Step 3 : Salt formation with HCl to yield the hydrochloride form, typically in anhydrous solvents like dichloromethane or ethanol .

Q. Key Considerations :

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical Methods :

Q. Data Contradiction Analysis :

Q. What safety protocols are critical when handling this compound?

Q. Emergency Measures :

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity?

Methodological Approaches :

Q. Data-Driven Optimization :

- Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., GABA-A receptor binding) to identify structure-activity relationships .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Case Example :

Q. Advanced Techniques :

Q. How can researchers design experiments to study degradation pathways?

Experimental Design :

Q. Key Metrics :

| Condition | Degradation Product | Mechanism |

|---|---|---|

| Acidic (pH 1) | Benzodiazepine lactam | Intramolecular cyclization |

| Alkaline (pH 13) | Free carboxylic acid | Hydrolysis of HCl salt |

Q. What computational methods support the study of this compound’s reactivity?

- DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian09 with B3LYP/6-31G(d) basis set .

- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .

Validation : Compare computational binding energies with experimental IC₅₀ values to refine models .

Q. How can researchers address discrepancies in pharmacological assay results?

- Controlled Variables : Standardize assay conditions (e.g., cell line, incubation time) to minimize variability .

- Blind Testing : Replicate experiments across independent labs to confirm reproducibility .

Example : If IC₅₀ varies >20% between trials, re-evaluate compound solubility (e.g., use DMSO stock solutions <0.1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.